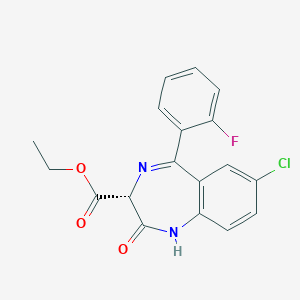

Ethyl loflazepate, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl loflazepate, (R)-, also known as Ethyl loflazepate, (R)-, is a useful research compound. Its molecular formula is C18H14ClFN2O3 and its molecular weight is 360.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl loflazepate, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl loflazepate, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

Ethyl loflazepate exhibits several pharmacological effects:

- Anxiolytic : Reduces anxiety levels.

- Anticonvulsant : Prevents seizures.

- Sedative : Induces calmness and sleep.

- Skeletal Muscle Relaxant : Relieves muscle tension.

The compound is metabolized in the liver, producing active metabolites that are more potent than the parent compound. Its elimination half-life ranges from 51 to 103 hours, allowing for prolonged therapeutic effects without frequent dosing .

Clinical Applications

Ethyl loflazepate is officially approved for various conditions, including:

- Generalized Anxiety Disorder (GAD)

- Post-Trauma Anxiety

- Anxiety Associated with Severe Neuropathic Pain

- Obsessive-Compulsive Disorder

- Panic Attacks

- Delirium Tremens .

Case Studies

-

Treatment of Taste Disorders :

A retrospective study involving 49 patients treated with ethyl loflazepate for idiopathic and psychogenic taste disorders showed promising results. The improvement rates were 55% for idiopathic and 70% for psychogenic cases, with the majority experiencing significant symptom relief within two weeks. Side effects were mild, primarily drowsiness and dizziness . -

Adjunctive Therapy in Tinnitus Retraining :

Ethyl loflazepate has been explored as an adjunctive therapy in tinnitus retraining therapy. While it may enhance treatment efficacy, caution is advised due to its potential for dependence .

Safety Profile

Ethyl loflazepate has a low toxicity profile; however, long-term use at high doses in animal studies indicated risks such as pulmonary phospholipidosis. Overdose symptoms include sleepiness, agitation, and ataxia, particularly severe in children. Reports of fatalities due to benzodiazepine toxicity highlight the need for careful monitoring during treatment .

Comparative Data Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄ClFN₂O₃ |

| Molar Mass | 360.77 g/mol |

| Elimination Half-Life | 51–103 hours |

| Main Therapeutic Uses | Anxiety disorders, taste disorders |

| Common Side Effects | Drowsiness, dizziness |

| Risk of Dependence | Yes |

Propriétés

Numéro CAS |

158251-58-2 |

|---|---|

Formule moléculaire |

C18H14ClFN2O3 |

Poids moléculaire |

360.8 g/mol |

Nom IUPAC |

ethyl (3R)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C18H14ClFN2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)/t16-/m1/s1 |

Clé InChI |

CUCHJCMWNFEYOM-MRXNPFEDSA-N |

SMILES |

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

SMILES isomérique |

CCOC(=O)[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

SMILES canonique |

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |

Synonymes |

1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, (R)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.